![molecular formula C8H11BrN2O3S B2482390 Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide CAS No. 143824-50-4](/img/structure/B2482390.png)
Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide: is a chemical compound with the molecular formula C8H11BrN2O3S It is known for its unique structure, which includes a furan ring, a carbamimidoylsulfanyl group, and a methyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide typically involves the reaction of furan-2-carboxylic acid with methyl chloroformate to form methyl furan-2-carboxylate. This intermediate is then reacted with a thiourea derivative to introduce the carbamimidoylsulfanyl group. The final step involves the addition of hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamimidoylsulfanyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the carbamimidoylsulfanyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, it is used to study enzyme interactions and as a probe for investigating biochemical pathways .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .
Mecanismo De Acción
The mechanism of action of Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide involves its interaction with specific molecular targets. The carbamimidoylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
- Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate
- Ethyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate
- Methyl 3-[(carbamimidoylsulfanyl)methyl]thiophene-2-carboxylate
Uniqueness: Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide is unique due to the presence of the hydrobromide salt, which can enhance its solubility and stability. Additionally, the furan ring provides distinct electronic properties compared to similar compounds with different heterocyclic rings .
Propiedades
IUPAC Name |
methyl 3-(carbamimidoylsulfanylmethyl)furan-2-carboxylate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S.BrH/c1-12-7(11)6-5(2-3-13-6)4-14-8(9)10;/h2-3H,4H2,1H3,(H3,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOISQMJMGAZNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CO1)CSC(=N)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2482307.png)
![5,7-dihydro-2H-imidazo[4,5-f]benzotriazol-6-one](/img/structure/B2482308.png)
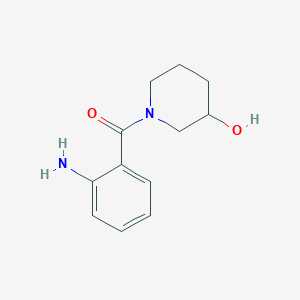
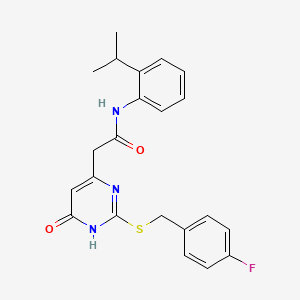
![N-(2-methoxyphenyl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2482315.png)
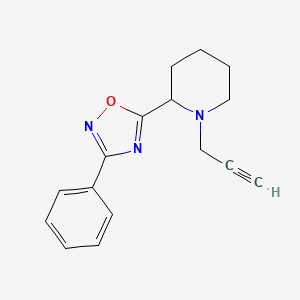
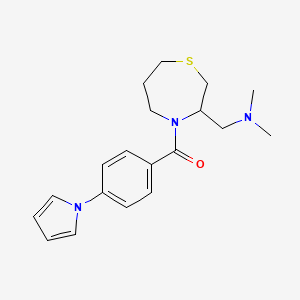
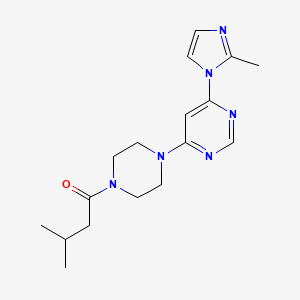
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2482320.png)
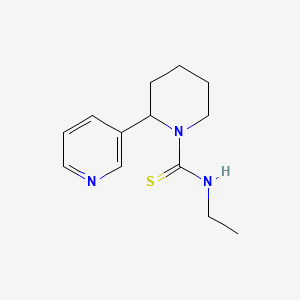
![3-(2,6-difluorophenyl)-4-[(4-methylphenoxy)methyl]-2,3-dihydro-1,3-thiazole-2-thione](/img/structure/B2482322.png)
![(1R*,4R*)-tert-Butyl N-[4-(pyridin-2-ylamino)cyclohexyl]carbamate](/img/structure/B2482323.png)
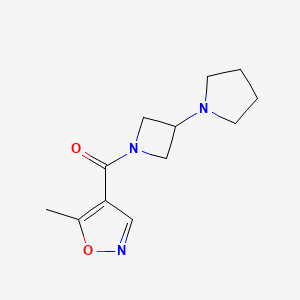
![2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2482325.png)
